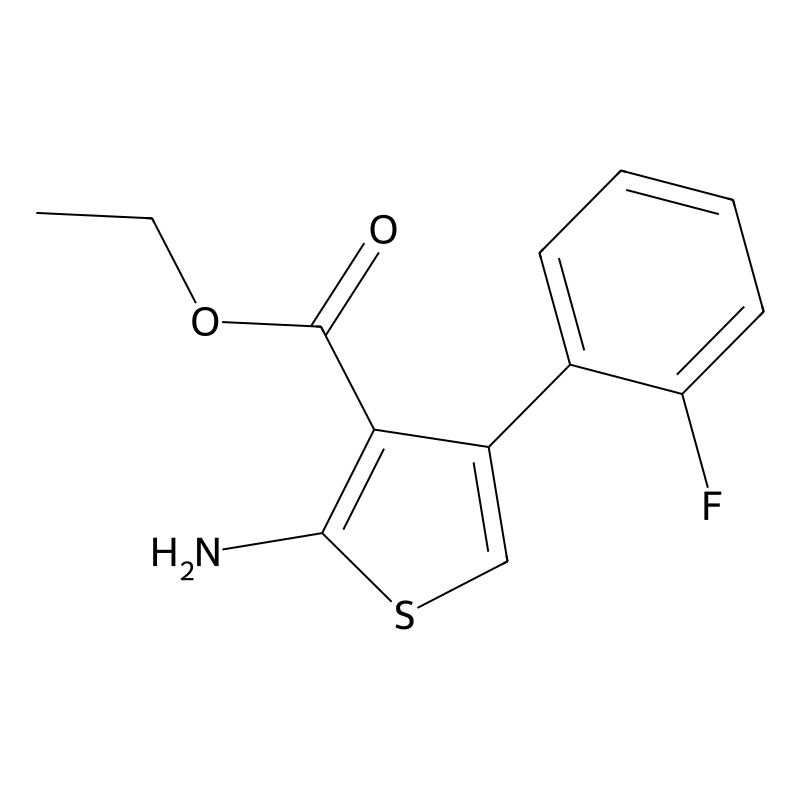Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12FNO2S and a molecular weight of 265.302 g/mol. It is characterized by a pale-yellow to yellow-brown solid appearance and has a melting point ranging from 87°C to 94°C . The compound features a thiophene ring, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and potential biological activity. Its IUPAC name reflects its structural components, including the ethyl ester and the presence of a fluorinated phenyl group.
- Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of water and an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.
- Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, making it reactive towards various nucleophilic agents.
- Amination Reactions: The amino group can participate in further reactions, such as acylation or alkylation, to form more complex derivatives.
- Antimicrobial Activity: Thiophene derivatives are known for their potential antimicrobial effects.
- Anti-inflammatory Properties: Some related compounds have shown efficacy in reducing inflammation.
- Anticancer Potential: The presence of specific substituents can enhance the cytotoxicity against cancer cell lines.
The synthesis of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves several steps:
- Formation of Thiophene Ring: A suitable precursor undergoes cyclization to form the thiophene core.
- Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution using a fluorinated phenol derivative.
- Amino Group Addition: An amination step introduces the amino group, often via nucleophilic substitution.
- Esterification: Finally, the carboxylic acid is converted into an ester by reacting with ethanol in the presence of an acid catalyst.
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate has potential applications in various fields:
- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
- Material Science: Its unique properties could be explored in creating novel materials or polymers.
- Chemical Research: It can be used as a reagent in organic synthesis or as a building block for more complex molecules.
Interaction studies involving ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate would typically focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its mechanism of action in biological systems or its role in synthetic pathways.
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate shares structural similarities with several related compounds. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | Contains a different fluorinated phenyl group | Potentially different biological activity profile |
| Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate | Another positional isomer with a fluorinated phenyl | Variation in reactivity due to fluorine position |
| Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | Lacks fluorination on the phenyl ring | May exhibit different pharmacological properties |
These compounds highlight the uniqueness of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate through variations in substituent positions and types, which can significantly influence their chemical behavior and biological activity.








